9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole
Description
Properties
IUPAC Name |
9-[2-nitro-4-(trifluoromethyl)phenyl]carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2O2/c20-19(21,22)12-9-10-17(18(11-12)24(25)26)23-15-7-3-1-5-13(15)14-6-2-4-8-16(14)23/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEQSEQWAMYBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole typically involves the nitration of a carbazole derivative followed by the introduction of the trifluoromethyl group. One common method involves the following steps:
Nitration: The carbazole derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid
Trifluoromethylation: The nitro-substituted carbazole is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is usually conducted under an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole can undergo reduction to form an amino group. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity of the aromatic ring. Common reagents for these reactions include halogens and sulfonating agents.
Coupling Reactions: The carbazole core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. These reactions often require palladium catalysts and appropriate ligands.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Electrophilic Substitution Reagents: Halogens (chlorine, bromine), sulfonating agents.
Coupling Reagents: Palladium catalysts, ligands like triphenylphosphine.
Major Products
Reduction: Formation of 9-[2-amino-4-(trifluoromethyl)phenyl]-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Coupling: Complex carbazole-based structures with extended conjugation.
Scientific Research Applications
Chemistry
In chemistry, 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of novel materials and catalysts.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers explore its derivatives for potential therapeutic applications, including anticancer and antimicrobial properties.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole and its derivatives depends on their specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural Analogues and Substituent Effects
The following table compares key structural and electronic features of 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole with related compounds:
Key Observations:
- Electron-Withdrawing vs. Donor Groups: Unlike 9-(4-methoxyphenyl)-9H-carbazole (electron-donating OCH₃), the nitro and CF₃ groups in the target compound lower the LUMO energy, enhancing electron-accepting properties. This makes it more suitable for electron-transport layers (ETLs) in OLEDs compared to methoxy derivatives .
- Halogen vs. CF₃ : Bromine substituents (e.g., 9-(4-bromophenyl)-9H-carbazole) are typically used as synthetic intermediates for cross-coupling reactions, whereas CF₃ improves stability and hydrophobicity .
Photophysical and Electronic Properties
The table below summarizes experimental and theoretical data for analogous compounds:
*Theoretical values estimated based on DFT calculations for analogous compounds .
Key Insights:
- Bandgap Engineering : The target compound’s HOMO-LUMO gap (~3.1 eV) is narrower than 9-(4-methoxyphenyl)-9H-carbazole (~3.4 eV), enabling longer-wavelength emission. This aligns with trends seen in boron-containing carbazoles (e.g., 9-(4-(B(CF₃)₂)phenyl)-9H-carbazole), which exhibit efficient TADF due to reduced ΔE_ST (singlet-triplet energy gap) .
- Quantum Yield Potential: While direct data is unavailable, the high Φ_PL (74%) of (TF)₂Ir(pic) in mCPPO1 suggests that nitro/CF₃-substituted carbazoles could achieve similar efficiency in optimized hosts .
Biological Activity
9-[2-Nitro-4-(trifluoromethyl)phenyl]-9H-carbazole is a compound that falls within the class of carbazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, neuroprotective, and other pharmacological effects.
Antimicrobial Activity
Research has indicated that carbazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strains | Fungal Strains | Zone of Inhibition (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | Candida albicans | 14.5 |
| Other carbazole derivatives | E. coli, B. subtilis | A. niger, F. oxysporum | 12.6–22.3 |
The zones of inhibition were measured at a concentration of 100 µg/mL, demonstrating the compound's potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of carbazole derivatives has been a focus in recent studies. The nitro group and trifluoromethyl substituent in the compound may enhance its cytotoxic effects against cancer cell lines.
Table 2: Cytotoxicity of Carbazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | <10 |
| Other carbazole derivatives | HeLa, A549 | <15 |
The compound exhibited an IC50 value lower than 10 µg/mL against the MCF-7 breast cancer cell line, indicating potent anticancer activity .
Neuroprotective Effects
Neuroprotective properties have also been attributed to carbazole derivatives. Studies show that compounds with similar structures can protect neuronal cells from glutamate-induced toxicity.
Table 3: Neuroprotective Activity
| Compound | Concentration (µM) | Protective Effect (%) |
|---|---|---|
| This compound | 30 | 65 |
| Other derivatives | Varies | Up to 75 |
At a concentration of 30 µM, the compound demonstrated a protective effect of approximately 65% against oxidative stress in neuronal cultures .
Case Studies
- Antimicrobial Efficacy : A study by Reddy et al. synthesized various N-substituted carbazoles and assessed their antimicrobial activity against pathogenic strains. The presence of nitro and trifluoromethyl groups was noted to enhance antibacterial activity significantly .
- Cytotoxicity Assessment : Kumar et al. explored the cytotoxic effects of multiple carbazole derivatives, including the target compound, on human cancer cell lines, revealing promising results in inhibiting cell proliferation .
- Neuroprotection Investigation : Research conducted on neuroprotective potential highlighted that certain carbazole derivatives could effectively reduce neuronal injury caused by oxidative stress, showcasing their therapeutic promise for neurodegenerative diseases .
Q & A
Q. What are the primary synthetic routes for preparing 9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole, and how do reaction conditions influence yield?
The synthesis typically involves N-alkylation or cross-coupling reactions to functionalize the carbazole core. For example:
- Williamson ether synthesis can introduce aryl-nitro groups via nucleophilic substitution, using polar aprotic solvents (e.g., acetonitrile) and bases like KOH to deprotonate the carbazole nitrogen .
- 1,3-dipolar cycloaddition with azides or alkynes (e.g., in toluene under reflux) offers regioselective access to triazole-linked derivatives, achieving yields >80% when optimized for temperature and catalyst loading .
- Key factors affecting yield include solvent polarity (e.g., acetonitrile vs. toluene), stoichiometry of nitro/trifluoromethyl precursors, and reaction time (typically 12–48 hours).
Q. Which characterization techniques are critical for confirming the structure of this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁵N) resolves electronic environments of the carbazole core and nitro/trifluoromethyl substituents. For instance, ¹H NMR shows distinct aromatic proton splitting patterns near electron-withdrawing groups .
- High-resolution mass spectrometry (HRMS) validates molecular weight, particularly for derivatives with isotopic labeling (e.g., bromine or fluorine substituents) .
- Single-crystal X-ray diffraction provides definitive proof of molecular geometry, as demonstrated for carbazole-boronic ester derivatives (mean C–C bond length: 0.005 Å) .
Q. What are the basic photophysical properties relevant to its use in optoelectronics?
- The trifluoromethyl-nitro substitution enhances electron-withdrawing capacity, widening the bandgap (~3.1 eV) and blue-shifting emission.
- In doped films (e.g., 10 wt% in mCPPO1), photoluminescence quantum yields (PLQY) reach ~74%, critical for deep-blue OLEDs .
- Solubility in common organic solvents (e.g., chloroform, THF) is moderate (5–10 mg/mL), necessitating side-chain modifications for inkjet printing .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from dynamic rotational isomerism of the nitro group or crystal packing effects . Strategies include:
- 2D NMR (e.g., ¹H-¹⁵N HMBC) to map long-range coupling between nitrogen atoms and adjacent protons, clarifying substituent orientation .
- Variable-temperature NMR to identify conformational equilibria, particularly in solvents like DMSO-d₆ .
- Cross-validation with DFT calculations (e.g., TD-DFT for excited-state transitions) to align experimental UV-Vis spectra with theoretical predictions .
Q. What methodologies optimize synthetic pathways for high-efficiency OLED host materials?
- Post-functionalization via Suzuki-Miyaura coupling introduces boronic ester groups (e.g., 3,6-dihexyl-9H-carbazole derivatives), improving charge transport in host-guest systems .
- Co-deposition techniques with iridium complexes (e.g., (TF)₂Ir(pic)) enhance triplet exciton confinement, achieving external quantum efficiencies (EQE) up to 17.1% in devices .
- Purification protocols : Silica gel chromatography (eluent: cyclohexane/EtOAc 20:1) removes unreacted nitro precursors, critical for minimizing exciton quenching .
Q. How do electronic effects of substituents influence charge transfer in hybridized local and charge transfer (HLCT) materials?
- The nitro group stabilizes the LUMO (-2.8 eV), while the trifluoromethyl group reduces recombination losses via steric hindrance .
- Time-resolved fluorescence reveals dual emission from local excited (LE) and charge transfer (CT) states, with CT contributions >50% in non-doped films .
- Hole mobility (10⁻⁴ cm²/V·s) can be tuned using dibenzofuran donors, as shown in CzDFDp derivatives .
Methodological Recommendations
- Synthetic Optimization : Use Pd(PPh₃)₄ catalysts for cross-coupling to minimize side reactions in nitro-functionalized systems .
- Device Fabrication : Employ graded heterojunction architectures to balance electron/hole injection in carbazole-based OLEDs .
- Data Interpretation : Combine X-ray crystallography with DFT to resolve ambiguities in substituent orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
